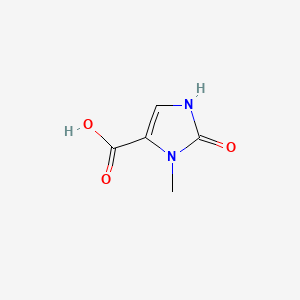

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Übersicht

Beschreibung

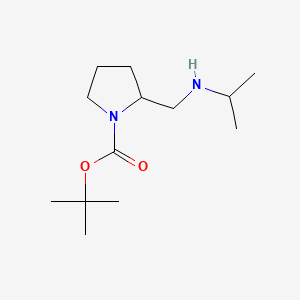

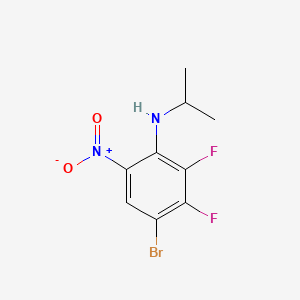

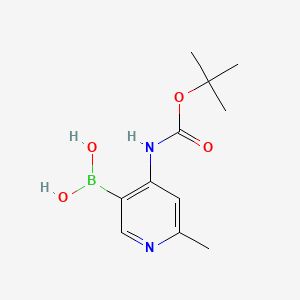

“3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .Molecular Structure Analysis

The central N (1)–N (2)–C (1–3) five-membered heterocycle is planar within limits of 0.05 Ǻ, and the distribution of bond lengths and valence angles indicates the conjugation of the nonbonded electron pair of atoms N (1) and N (2) with the π-system of the bonds C=O, C=S, and C=C in the heterocycle .Chemical Reactions Analysis

The reaction of 1-alklyl (aryl)-5-alkyl (aryl)amino-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitriles with hydrogen sulfide was investigated . This led, after treatment of the reaction products with triethyl orthoformate, to 1,2,4-dithiazol-5-ylidene-5-thioxoimidazolidin-2-one derivatives .Wissenschaftliche Forschungsanwendungen

Coşkun and Çetin (2009) described the rearrangements of tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates to pyrrolo[1,2-e]imidazol-6-ols, which serve as precursors for 2,5-dihydro-1H-pyrrole derivatives. This research highlights the potential of imidazole derivatives in the synthesis of complex organic compounds (Coşkun & Çetin, 2009).

Zav’yalov and Dorofeeva (1979) investigated the synthesis of 2-oxo-2,3-dihydro-1H-thieno-[3,4-d]imidazole derivatives, demonstrating the versatility of imidazole compounds in creating heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Zav’yalov & Dorofeeva, 1979).

Jasiński, Mlostoń, Linden, and Heimgartner (2008) described the synthesis and transformation of 1H-imidazole 3-oxides derived from amino acid esters. Their research provides insights into the use of imidazole derivatives in synthesizing optically active compounds, relevant for the development of pharmaceuticals (Jasiński et al., 2008).

Yanagisawa et al. (1996) explored imidazole-5-carboxylic acids as angiotensin II receptor antagonists, indicating the therapeutic potential of imidazole derivatives in cardiovascular diseases (Yanagisawa et al., 1996).

Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of polyhydroquinoline derivatives, showcasing the role of imidazole-based compounds in catalysis and organic synthesis (Khaligh, 2014).

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJUXVGLUCTBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670220 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

CAS RN |

17245-60-2 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)

![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)